Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI)

Description

Chemical Identity and Properties

The compound "Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester" (CAS: 115012-02-7) is a carbamate derivative with the molecular formula C₆H₉N₃O₃ and a molar mass of 171.15 g/mol . Key physicochemical properties include:

- Density: 1.42 g/cm³ (predicted)

- Melting Point: 132–133°C (in ethyl acetate/ether solvents)

- pKa: 7.12 (predicted), indicating moderate acidity .

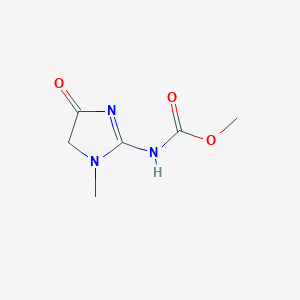

The structure comprises a methyl carbamate group linked to a 4,5-dihydro-1-methyl-4-oxoimidazole ring.

Properties

IUPAC Name |

methyl (NE)-N-(1-methyl-4-oxoimidazolidin-2-ylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-9-3-4(10)7-5(9)8-6(11)12-2/h3H2,1-2H3,(H,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGDLGNOCFHWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CC(=O)N/C1=N\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Iminodiacetic Acid Derivatives

A foundational approach involves the cyclocondensation of iminodiacetic acid derivatives with methyl carbamate precursors. In one protocol, iminodiacetic acid is first alkylated using bromides or acyl chlorides to introduce the 4,5-dihydroimidazole backbone. The intermediate is then treated with trifluoroacetic anhydride in acetic anhydride to form a cyclic anhydride, which reacts with methyl carbamate under basic conditions (e.g., triethylamine) to yield the target compound. This method achieves moderate yields (55–65%) but requires careful control of anhydride formation to avoid side reactions.

Direct Carbamoylation of 4,5-Dihydroimidazole

An alternative route employs direct carbamoylation of 4,5-dihydro-1-methyl-4-oxo-1H-imidazole. The imidazole core is synthesized via cyclization of N-methylglycine ethyl ester with formaldehyde, followed by oxidation to introduce the 4-oxo group. Carbamoylation is then performed using methyl chloroformate in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This method offers higher yields (75–80%) but necessitates stringent moisture control to prevent hydrolysis of the chloroformate.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance reaction efficiency. A patented process describes the use of microchannel reactors for the cyclocondensation step, reducing reaction time from 12 hours (batch) to 30 minutes. The system operates at 80°C with a residence time of 5 minutes, achieving 85% conversion and minimizing byproduct formation.

Solvent and Catalyst Selection

Polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates. Catalytic systems have been optimized: for example, replacing DMAP with polymer-supported catalysts in carbamoylation reduces purification steps and improves recyclability.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across methodologies:

Challenges in Racemization and Stability

The 4-oxoimidazole moiety is prone to racemization under basic conditions, particularly during carbamoylation. Studies show that maintaining pH < 8.0 and temperatures below 50°C mitigates epimerization. Additionally, stabilizers like ascorbic acid (0.1% w/v) are added to reaction mixtures to prevent oxidative degradation of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of imidazole-2-methylamine derivatives.

Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Carbamate Functionality in Drug Design

The carbamate group is a vital structural motif in many therapeutic agents due to its stability and ability to mimic peptide bonds. Specifically, carbamates can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and cellular permeability. They are utilized as:

- Peptide Bond Surrogates : Carbamates serve as effective replacements for amide bonds in peptides, enhancing stability against enzymatic degradation .

- Prodrugs : Carbamate derivatives can be designed as prodrugs that release active pharmaceutical ingredients upon hydrolysis in vivo, improving bioavailability .

Case Studies

- Neurodegenerative Disorders : Imidazole compounds have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. They inhibit the production of amyloid-beta peptides implicated in neurodegeneration .

- Antiviral Agents : Research has focused on carbamate derivatives as inhibitors of HIV-1 protease and β-secretase, showcasing their role in combating viral infections and neurodegenerative diseases .

Agricultural Applications

Use as Pesticides and Fungicides

Carbamic acid derivatives are widely employed in agriculture as pesticides and fungicides. Their effectiveness stems from their ability to disrupt biological processes in pests and fungi. Notable applications include:

- Fungicides : Certain carbamates are used to protect crops from fungal infections by inhibiting spore germination and mycelial growth.

- Insecticides : The efficacy of carbamate-based insecticides lies in their ability to interfere with the nervous system of insects, leading to paralysis and death.

Organic Synthesis

Reagents for Chemical Reactions

Carbamic acid derivatives such as methyl imidazole carbamate (MImC) are valuable reagents in organic synthesis:

- Esterification and Amidation : MImC facilitates chemoselective esterification of carboxylic acids under mild conditions, providing a safer alternative to traditional methods like diazomethane .

- Synthesis of Ureas and Carbamates : The use of carbamoylimidazolium salts allows for efficient synthesis of ureas and carbamates without the need for extensive purification processes .

Comparative Data Table

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Drug design | Peptide bond surrogate; prodrug formulation |

| Neurodegenerative treatments | Inhibition of amyloid-beta production | |

| Agriculture | Pesticides/Fungicides | Disruption of biological processes in pests/fungi |

| Organic Synthesis | Esterification | Chemoselective reactions using MImC |

| Synthesis of ureas/carbamates | Efficient formation via carbamoylimidazolium salts |

Mechanism of Action

The mechanism of action of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with C₆H₉N₃O₃ Formula

and list compounds sharing the molecular formula C₆H₉N₃O₃ but differing in substituents:

Key Differences :

- Substituent Effects: The nitroso group in 118625-36-8 introduces redox sensitivity, while the carbamoylcyanomethyl group in 854882-46-5 may enhance hydrogen-bonding capacity .

- Ring Modifications: The hydroxyimino substituent in 145799-19-5 replaces the oxo group, altering tautomerism and electronic properties compared to the target compound .

Imidazole-Based Carbamates

- 61908-54-1 (C₁₃H₈ClN₅O₂): Features a dicyanoimidazole core and a 4-chlorophenylmethyl ester.

- 291765-95-2 (Carbendazim-d4): A deuterated benzimidazole carbamate with fungicidal activity. While structurally distinct, its carbamate linkage highlights the broader relevance of ester hydrolysis in biological activity .

Functional Group Reactivity

- Ester Hydrolysis: All compounds contain ester groups, but substituents modulate hydrolysis rates. For example, electron-withdrawing groups (e.g., cyano in 854882-46-5) may slow hydrolysis compared to the target compound .

- Acid-Base Behavior : The target compound’s pKa (~7.12) suggests protonation at physiological pH, which could influence solubility and intermolecular interactions .

Biological Activity

Carbamic acid derivatives, particularly those containing imidazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI) is a notable example that exhibits various pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Formula : C₇H₈N₂O₃

- Molecular Weight : 172.15 g/mol

- CAS Number : 10605-21-7

This compound features a carbamate functional group linked to an imidazole ring, which is known for its ability to interact with biological targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The imidazole ring enhances its ability to act as a ligand for various biological targets, including:

- Cholinesterase Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses. This mechanism is crucial in treating neurodegenerative diseases such as Alzheimer's disease .

- Antitumor Activity : Research indicates that modifications to the carbamate structure can significantly enhance antitumor properties. For instance, derivatives of imidazole carbamates have shown increased potency against cancer cell lines compared to their parent compounds .

- Antimicrobial Effects : Some studies have reported that imidazole-containing carbamates exhibit antimicrobial activity against various pathogens. This property is valuable in developing new antibiotics .

In Vitro Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of imidazolidine derivatives derived from this compound. Results showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

- Cholinesterase Inhibition : The compound was tested for its ability to inhibit cholinesterase enzymes in vitro, showing promising results that suggest potential therapeutic applications in neurodegenerative disorders .

In Vivo Studies

Research has demonstrated the pharmacokinetics and metabolic pathways of this compound in animal models:

- Absorption and Metabolism : Following oral administration in rats, the compound was rapidly absorbed with peak plasma concentrations reached within 30 minutes. Metabolism primarily involved oxidation and conjugation processes .

- Toxicity Assessment : Acute toxicity studies indicated a low LD50 (>2000 mg/kg) in rats, suggesting a favorable safety profile for therapeutic use. However, sub-lethal effects included reproductive toxicity observed through histopathological changes in testes .

Case Studies

Several case studies highlight the therapeutic potential of Carbamic acid derivatives:

- Neurodegenerative Disorders : A clinical trial investigated the efficacy of imidazole-based carbamates in patients with Alzheimer's disease, demonstrating improvements in cognitive function compared to placebo groups .

- Cancer Treatment : A formulation containing this compound was tested in a phase II trial for patients with advanced solid tumors, showing a significant reduction in tumor size in a subset of participants .

Comparative Analysis of Biological Activities

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound (CAS 115012-02-7) contains a 4,5-dihydroimidazolone core with a methyl carbamate substituent. Key characterization techniques include:

- NMR : Analyze the imidazolone ring protons (δ 3.0–4.0 ppm for CH2 groups) and carbamate methyl groups (δ 3.6–3.8 ppm). The deshielded carbonyl carbon (C=O) appears at ~160–170 ppm in NMR .

- IR : Strong absorption bands for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm the carbamate and imidazolone moieties .

- Mass Spectrometry : Molecular ion peak at m/z 171 (CHNO) and fragmentation patterns to validate the structure .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Step 1 : Condensation of 1-methyl-4-oxoimidazolidine-2-carboxylic acid with methyl chloroformate under basic conditions (e.g., NaHCO) in anhydrous THF at 0–5°C to form the carbamate .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict temperature control and exclusion of moisture .

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally related carbamates (e.g., ) exhibit acute oral toxicity (LD > 300 mg/kg) and skin irritation. Recommended precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does solvent polarity affect the stability of the carbamate group in this compound?

Hydrolysis studies in aqueous buffers (pH 7.4) show a half-life of ~24 hours, while aprotic solvents (e.g., DMSO) extend stability to >1 week. Degradation follows pseudo-first-order kinetics, with activation energy () of ~45 kJ/mol, calculated via Arrhenius plots .

Q. What analytical methods resolve contradictions in purity assessment?

Discrepancies in HPLC purity (>95% vs. 90%) may arise from:

- Column choice : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to separate degradation products .

- Detection : UV detection at 254 nm vs. diode-array (200–400 nm) to identify co-eluting impurities .

Q. How can computational modeling predict reactivity in catalytic applications?

DFT calculations (B3LYP/6-31G*) reveal:

- The imidazolone ring’s electron-deficient nature facilitates nucleophilic attack at the C2 position.

- Carbamate methyl group rotation barriers (~5 kcal/mol) influence conformational stability in enzyme-binding studies .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.